1-(3-bromobenzoyl)-1'-(2-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)ethyl)-6'-chloro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one
Description
This compound features a spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one core, a bicyclic framework that combines a piperidine ring fused with a quinazolinone moiety. Key substituents include:
- But-3-yn-1-yl diazirine: A photoaffinity tag enabling covalent crosslinking upon UV irradiation, critical for target identification in chemical biology .
- 6'-Chloro substituent: Influences electronic properties and binding affinity via electron-withdrawing effects.
This molecule is likely designed for proteomics or drug discovery, leveraging its spirocyclic stability and photoreactive diazirine for studying protein-ligand interactions.
Properties
IUPAC Name |
1'-(3-bromobenzoyl)-1-[2-(3-but-3-ynyldiazirin-3-yl)ethyl]-6-chlorospiro[3H-quinazoline-2,4'-piperidine]-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25BrClN5O2/c1-2-3-9-25(30-31-25)10-15-33-22-8-7-20(28)17-21(22)23(34)29-26(33)11-13-32(14-12-26)24(35)18-5-4-6-19(27)16-18/h1,4-8,16-17H,3,9-15H2,(H,29,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WALQWNYMWMRPBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC1(N=N1)CCN2C3=C(C=C(C=C3)Cl)C(=O)NC24CCN(CC4)C(=O)C5=CC(=CC=C5)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25BrClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-bromobenzoyl)-1'-(2-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)ethyl)-6'-chloro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one is a complex organic molecule characterized by its unique spirocyclic structure, which integrates piperidine and quinazoline moieties. This compound has drawn attention due to its potential biological activities, particularly in medicinal chemistry.
Structural Features
The molecular formula of the compound is C₁₉H₁₈BrClN₅O, with a molecular weight of approximately 492.0 g/mol. Its structure includes:
- A bromobenzoyl group , which may enhance lipophilicity and biological interactions.
- A diazirine moiety , known for its photoreactive properties, allowing for covalent bonding with biological targets upon UV irradiation.
- A spirocyclic framework , which is often associated with increased biological activity due to conformational rigidity.
Anticancer Properties
Research indicates that compounds with similar structural features to the target compound exhibit significant anticancer activities. For instance, derivatives of quinazoline have been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and affecting cell cycle regulation. The incorporation of a diazirine group could potentially enhance these effects through targeted photolysis, allowing for localized activation in tumor tissues.
Anti-inflammatory Effects
Studies on related compounds have demonstrated their ability to reduce inflammation. For example, certain quinazoline derivatives have been reported to inhibit carrageenan-induced paw edema in rats, suggesting an anti-inflammatory mechanism involving the modulation of pro-inflammatory cytokines and mediators such as iNOS (inducible Nitric Oxide Synthase) . The potential anti-inflammatory activity of the target compound could be explored through similar experimental setups.
The synthesis of this compound typically involves multi-step organic synthesis techniques, which may include:
- Formation of the piperidine ring.
- Introduction of the bromobenzoyl and diazirine groups via electrophilic aromatic substitution.
- Final cyclization to achieve the spirocyclic structure.
The proposed mechanism of action for its biological activity may involve:
- Covalent modification of target proteins upon UV activation due to the diazirine moiety.
- Inhibition of specific enzymes or receptors involved in cancer progression or inflammatory pathways.
Case Studies and Research Findings
Several studies have investigated similar compounds with promising results:
- Quinazoline Derivatives : A study found that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, demonstrating their potential as anticancer agents .
- Anti-inflammatory Activity : Compounds structurally related to the target molecule were shown to significantly reduce paw edema in animal models, outperforming traditional anti-inflammatory drugs like diclofenac .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural similarities but differ in substituents, leading to distinct physicochemical and biological properties:
Substituent Effects on Properties
- Halogen Substitution: Replacing bromo (target compound) with chloro reduces lipophilicity (Cl: +0.71 vs.
- Diazirine vs. Alkyl Chains : The diazirine group in the target compound enables photo-crosslinking, absent in the ethyl-methyl analog, making the latter unsuitable for target identification studies .
- 6'-Chloro vs. 6'-Methyl: Chloro’s electron-withdrawing nature may enhance quinazolinone reactivity compared to methyl’s electron-donating effects, influencing metabolic stability .
Pharmacokinetic Considerations
- Substitution with chloro (logP ~2.9) could improve solubility for in vivo applications .
Q & A
(Basic) What are the key synthetic strategies for constructing the spirocyclic core of this compound, and how can reaction yields be optimized?
The spirocyclic core is typically synthesized via multi-step cyclocondensation or acylative coupling . A critical step involves the reaction of a substituted quinazolinone precursor with a piperidine derivative under controlled acylation conditions. For example, spiro[piperidine-4,2'-quinazolin] scaffolds can be prepared via [5+1]-cyclocondensation of triazinones with heterocyclic ketones, achieving yields >80% when using catalysts like Pd₂(dba)₃ and XPhos . Optimization strategies include:
- Temperature control : Maintaining 100–110°C during coupling reactions to minimize side products .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Purification : Column chromatography or recrystallization improves purity (>95%) .
(Advanced) How can researchers resolve conflicting data regarding the biological activity of spirocyclic quinazolinones across different assay systems?
Discrepancies often arise from variations in cellular permeability , assay sensitivity , or target specificity . For instance, antifungal activity in Candida albicans assays may not correlate with anticancer activity in MTT assays due to differences in membrane transporters . Methodological approaches include:
- Comparative dose-response profiling : Test the compound across multiple cell lines (e.g., HEK293, HeLa) to identify cell-type-specific effects .
- Metabolic stability assays : Use liver microsomes to assess whether rapid degradation in certain systems skews activity data .
- Target validation : Employ CRISPR-Cas9 knockdowns of suspected targets (e.g., fungal CYP51 or human topoisomerase II) to confirm mechanistic relevance .
(Basic) What analytical techniques are most reliable for confirming the structural integrity of this compound?
High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C, ¹⁵N) are essential. Key markers include:
- Spiro junction verification : A singlet in ¹H NMR for the quaternary carbon (δ 4.1–4.3 ppm) .
- Diazirine ring confirmation : IR absorption at ~1600 cm⁻¹ (C=N stretching) and GC-MS fragmentation patterns .
- Purity assessment : HPLC with UV detection (λ = 254 nm) and >99% purity thresholds .
(Advanced) What structure-activity relationship (SAR) insights guide the optimization of this compound’s bioactivity?
Critical SAR features include:
- 3-Bromobenzoyl group : Enhances target binding via halogen bonding (e.g., with kinase ATP pockets) .
- But-3-yn-1-yl diazirine : Acts as a photoaffinity probe for covalent target engagement; replacing the alkyne with shorter chains reduces crosslinking efficiency .
- 6'-Chloro substituent : Increases metabolic stability by reducing cytochrome P450-mediated oxidation .
Methodological validation : - Photo-crosslinking assays : Irradiate (365 nm) the compound in target cells, followed by Western blotting to identify adducts .
- Crystallography : Co-crystallize with purified enzymes (e.g., fungal CYP51) to map binding interactions .
(Basic) What are the primary challenges in scaling up the synthesis of this compound for preclinical studies?
Key challenges include:
- Low yields in diazirine incorporation : Diazirine rings are sensitive to heat; yields drop below 50% if temperatures exceed 40°C during synthesis .
- Purification complexity : The spirocyclic structure comutes with byproducts; use preparative HPLC with C18 columns for isolation .
- Cost of reagents : Boc-protected intermediates (e.g., tert-butyl 3-bromo-1H-pyrazolo[4,3-b]pyridine-1-carboxylate) require optimization to reduce waste .
(Advanced) How does the compound’s spirocyclic architecture influence its pharmacokinetic properties?
The spiro core enhances conformational rigidity , improving target selectivity but reducing solubility. Strategies to balance these effects include:
- LogP optimization : Introduce polar groups (e.g., -OH, -NH₂) at the piperidine N-position without disrupting the spiro junction .
- Prodrug design : Mask the diazirine with photolabile groups (e.g., nitroveratryloxycarbonyl) to improve oral bioavailability .
- In vivo PK studies : Monitor plasma half-life in rodent models; spiro compounds often show t₁/₂ > 6 hours due to reduced CYP3A4 metabolism .
(Basic) What preclinical models are most suitable for evaluating this compound’s therapeutic potential?
- Antifungal activity : Candida auris biofilm assays, with MIC values compared to fluconazole .
- Anticancer screening : NCI-60 panel testing, focusing on leukemia (K562) and colon cancer (HCT-116) lines .
- Anti-inflammatory potential : Carrageenan-induced rat paw edema model, measuring % inhibition relative to diclofenac .
(Advanced) How can computational methods aid in predicting off-target interactions for this compound?
- Molecular docking : Use AutoDock Vina to screen against human kinase libraries; prioritize kinases with ATP-binding pockets accommodating the 3-bromobenzoyl group .
- MD simulations : Simulate binding stability with fungal CYP51 over 100 ns to assess resistance risks .
- Chemoproteomics : Combine activity-based protein profiling (ABPP) with SILAC-MS to map off-targets in live cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
